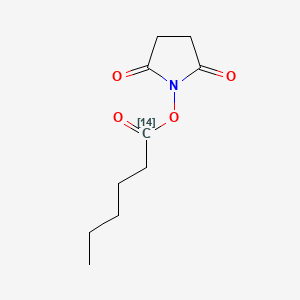
(2,5-dioxopyrrolidin-1-yl) (114C)hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dioxopyrrolidin-1-yl) (114C)hexanoate is a chemical compound known for its role as a protein crosslinker. It is often used in various scientific research applications due to its ability to react with specific amino acid residues in proteins, thereby modifying their structure and function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) (114C)hexanoate typically involves the reaction of hexanoic acid with 2,5-dioxopyrrolidin-1-yl. This reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions usually include a solvent like dichloromethane and are performed at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions .
Análisis De Reacciones Químicas
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl) (114C)hexanoate primarily undergoes substitution reactions. It can react with nucleophiles such as amines and thiols, leading to the formation of amide and thioester bonds, respectively .
Common Reagents and Conditions
Common reagents used in these reactions include primary amines, secondary amines, and thiols. The reactions are typically carried out in solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and may require the presence of a base such as triethylamine to facilitate the reaction .
Major Products
The major products formed from these reactions are amides and thioesters, which are often used in the modification of proteins and peptides for various research applications .
Aplicaciones Científicas De Investigación
(2,5-Dioxopyrrolidin-1-yl) (114C)hexanoate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) (114C)hexanoate involves the formation of covalent bonds with specific amino acid residues in proteins, such as lysine. This modification can alter the protein’s structure and function, thereby affecting its biological activity . The compound primarily targets lysine residues due to their nucleophilic nature, facilitating the formation of stable amide bonds .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acrylate: Another protein crosslinker with similar reactivity but different applications in polymer chemistry.
2,5-Dioxopyrrolidin-1-yl octanoate: Similar in structure but with a longer carbon chain, affecting its solubility and reactivity.
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Used in different contexts, particularly in the synthesis of pharmaceuticals.
Uniqueness
(2,5-Dioxopyrrolidin-1-yl) (114C)hexanoate is unique due to its specific reactivity with lysine residues, making it particularly useful in the study of protein structure and function. Its ability to form stable covalent bonds with proteins sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C10H15NO4 |
|---|---|
Peso molecular |
215.22 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) (114C)hexanoate |
InChI |
InChI=1S/C10H15NO4/c1-2-3-4-5-10(14)15-11-8(12)6-7-9(11)13/h2-7H2,1H3/i10+2 |
Clave InChI |
HNYAWMSQSBERBE-HRVHXUPCSA-N |
SMILES isomérico |
CCCCC[14C](=O)ON1C(=O)CCC1=O |
SMILES canónico |
CCCCCC(=O)ON1C(=O)CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


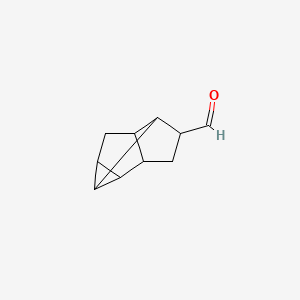
![7-Oxabicyclo[4.1.0]heptan-1-OL](/img/structure/B13815575.png)

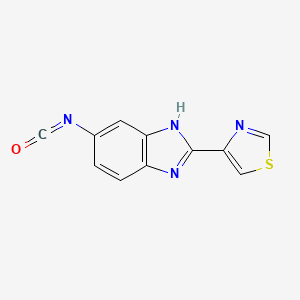
![1,4,4-Trimethyl-2,3-diazabicyclo[3.2.2]non-2-ene 2,3-dioxide](/img/structure/B13815591.png)
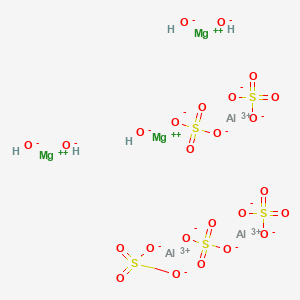

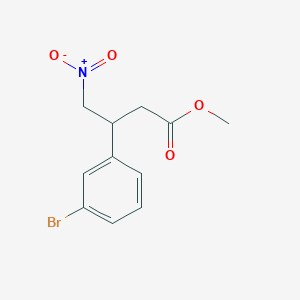
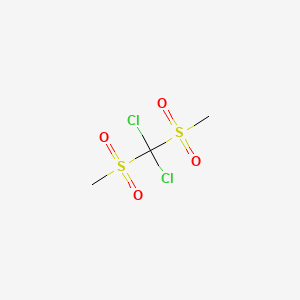
![2-(benzylamino)-N-[4-[4-[[2-(benzylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B13815628.png)
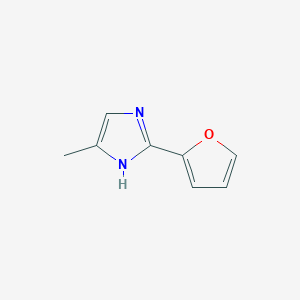
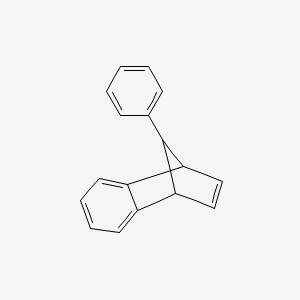
![Cyclo(l-homocysteinyl-N-methyl-L-phenylalanyl-L-tyrosyl-D-tryptophyl-L-Lysyl-L-valyl),(1(R)1')-thioether with3-[(2-mercaptoacetyl)amino]-L-alanyl-L-Lysyl-l-cysteinyl-l-lysinamide](/img/structure/B13815644.png)
![Glycine, N-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]phenyl]-N-(carboxymethyl)-, ammonium salt](/img/structure/B13815650.png)
